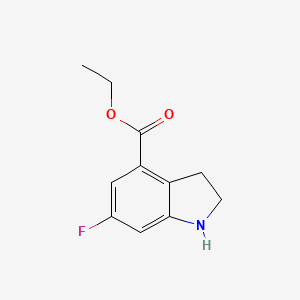
Ethyl 6-fluoroindoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-fluoroindoline-4-carboxylate is a chemical compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound features a fluorine atom at the 6-position and a carboxylate ester group at the 4-position of the indoline ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available indole or its derivatives.
Carboxylation: The carboxylate ester group at the 4-position is introduced through carboxylation reactions, often using reagents like carbon monoxide in the presence of a catalyst.
Industrial Production Methods: Industrial-scale production of this compound involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylate ester group to alcohols or other reduced forms.
Substitution: Substitution reactions at different positions of the indoline ring can lead to a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium(VI) oxide, and Dess-Martin periodinane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles and electrophiles are employed for substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Indole-4-carboxylic acids, indole-4-carboxaldehydes, and indole-4-carboxamides.
Reduction Products: Ethyl 6-fluoroindoline-4-ol and other reduced derivatives.
Substitution Products: Various substituted indolines with different functional groups.
Scientific Research Applications
Ethyl 6-fluoroindoline-4-carboxylate is widely used in scientific research due to its versatile chemical properties. Its applications include:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Studying the biological activity of indole derivatives, including their potential as enzyme inhibitors or receptor ligands.
Medicine: Developing new pharmaceuticals, particularly in the fields of oncology and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 6-fluoroindoline-4-carboxylate exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved vary based on the biological context and the specific derivatives formed from this compound.
Comparison with Similar Compounds
Ethyl indoline-4-carboxylate
Ethyl 5-fluoroindoline-4-carboxylate
Ethyl 6-methoxyindoline-4-carboxylate
Ethyl 7-aminoindoline-4-carboxylate
Properties
Molecular Formula |
C11H12FNO2 |
|---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
ethyl 6-fluoro-2,3-dihydro-1H-indole-4-carboxylate |
InChI |
InChI=1S/C11H12FNO2/c1-2-15-11(14)9-5-7(12)6-10-8(9)3-4-13-10/h5-6,13H,2-4H2,1H3 |
InChI Key |
SVNQJKAMSPEROX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2CCNC2=CC(=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















